1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone

Catalog No.
S700680
CAS No.
1000340-84-0
M.F
C9H7BrN2O
M. Wt
239.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone

CAS Number

1000340-84-0

Product Name

1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone

IUPAC Name

1-(4-bromopyrrolo[2,3-b]pyridin-1-yl)ethanone

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

InChI

InChI=1S/C9H7BrN2O/c1-6(13)12-5-3-7-8(10)2-4-11-9(7)12/h2-5H,1H3

InChI Key

KARPOIXRSDZYFY-UHFFFAOYSA-N

SMILES

CC(=O)N1C=CC2=C(C=CN=C21)Br

Canonical SMILES

CC(=O)N1C=CC2=C(C=CN=C21)Br

1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone is a chemical compound characterized by its unique structure, which consists of a pyrrolo[2,3-b]pyridine core substituted with a bromine atom and an ethanone group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The molecular formula is C9H8BrN2O, with a molecular weight of approximately 225.08 g/mol .

  • Heterocyclic Scaffold

    The molecule contains a pyrrolo[2,3-b]pyridine core, a well-known heterocyclic scaffold found in various natural products and bioactive molecules [PubChem]. This scaffold is known for its ability to interact with biological targets, making it of interest in drug discovery.

  • Functional Groups

    The presence of a ketone (C=O) group can participate in hydrogen bonding and other interactions with biomolecules. The bromine atom (Br) can also serve as a site for further chemical modifications to explore potential activity profiles [].

Current Research Focus:

While research on 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone itself seems limited, there are studies investigating related compounds with the pyrrolo[2,3-b]pyridine core. These studies explore various applications, including:

  • Medicinal Chemistry: Development of novel therapeutic agents targeting different diseases.
  • Radiopharmaceuticals: Design of radiolabeled probes for imaging purposes [].
Typical of heterocyclic compounds, including:

  • Acylation Reactions: The ethanone group allows for acylation reactions, which can be utilized in synthesizing more complex derivatives.
  • Suzuki Coupling: It can undergo Suzuki coupling with boronic acids to introduce aryl substituents, enhancing its pharmacological properties .
  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of new derivatives with potentially altered biological activities .

1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone has shown promise as an inhibitor of specific kinases, particularly SGK-1 kinase, which is implicated in various diseases. Its biological activity suggests potential therapeutic applications in oncology and other areas where kinase inhibition is beneficial. Studies indicate that modifications to the pyrrolo[2,3-b]pyridine structure can significantly influence its biological efficacy and selectivity .

The synthesis of 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone typically involves several steps:

  • Bromination: Starting from 1H-pyrrolo[2,3-b]pyridine, bromination can be achieved using N-bromosuccinimide or other brominating agents.
  • Acetylation: The brominated compound is then reacted with acetyl chloride or acetic anhydride under basic conditions to introduce the ethanone moiety.
  • Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity .

This compound has several potential applications:

  • Pharmaceutical Development: Due to its kinase inhibition properties, it may serve as a lead compound in the development of new drugs targeting cancer and metabolic disorders.
  • Research Tool: It can be used in biochemical assays to study kinase signaling pathways and their roles in various diseases.
  • Chemical Probes: As a synthetic intermediate, it can facilitate the development of other biologically active compounds by serving as a building block for further modifications.

Interaction studies have shown that 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone interacts with several biological targets:

  • Kinase Inhibition: Its primary interaction is with SGK-1 kinase; studies suggest that this interaction may lead to downstream effects on cell proliferation and survival pathways.
  • Binding Affinity: The binding affinity of this compound to various targets has been assessed using molecular docking studies, indicating its potential for selective inhibition of specific kinases over others .

Several compounds share structural similarities with 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Characteristics
4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridineMethyl group instead of ethanonePotentially different bioactivity due to methyl substitution
5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridineMethyl group at position 3Altered electronic properties affecting reactivity
5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridineMethyl group at position 4May exhibit distinct pharmacological profiles
4-Bromo-1H-pyrrolo[2,3-b]pyridin-2-oneKetone functional group instead of ethanoneDifferent reactivity patterns due to keto-enol tautomerism
7-AzaindoleAzaindole core without bromineDifferent pharmacological properties due to nitrogen substitution

These compounds highlight the diversity within the pyrrolo[2,3-b]pyridine family and underscore the unique features of 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone that may contribute to its specific biological activities and applications in medicinal chemistry.

XLogP3

1.8

Wikipedia

1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethan-1-one

Dates

Modify: 2023-08-15

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